Benzenesulfonic acid

Descripción

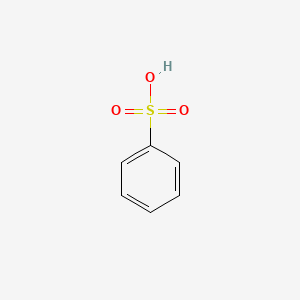

Benzenesulfonic acid is the simplest member of the class of a benzenesulfonic acids that consists of a benzene carrying a single sulfo group. It is a conjugate acid of a benzenesulfonate.

Structure

3D Structure

Propiedades

IUPAC Name |

benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSXLGNVWSONIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19402-64-3 (ammonium salt), 20199-75-1 (zinc salt, hexahydrate), 515-42-4 (hydrochloride salt), 7645-18-3 (zinc salt), 934-54-3 (calcium salt), 934-55-4 (potassium salt) | |

| Record name | Benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9024568 | |

| Record name | Benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent needles or large plates., Liquid, Soluble in water; [ChemIDplus] Light brown deliquescent solid; [CHEMINFO] Grey to yellow hygroscopic solid; [ICSC], GREY-TO-YELLOW HYGROSCOPIC CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

190 °C | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C | |

| Record name | Benzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), SOL IN WATER & ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN ETHER & CARBON DISULFIDE, SOL IN ACETIC ACID, Solubility in water, g/100ml at 20 °C: 93 | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 (47 °C) | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.5 | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000236 [mmHg] | |

| Record name | Benzenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3840 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

FINE, DELIQUESCENT NEEDLES OR LARGE PLATES | |

CAS No. |

98-11-3 | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685928Z18A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

109 to 111 °F (NTP, 1992), 50-51 °C (ANHYDROUS), 51 °C | |

| Record name | BENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19855 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENESULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2642 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENESULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1626 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzenesulfonic acid, focusing on the underlying reaction mechanism. It is intended for an audience with a strong background in organic chemistry, particularly those involved in chemical research and drug development. This document delves into the kinetics, thermodynamics, and practical experimental protocols for this foundational organic reaction.

Core Concepts: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] In this type of reaction, an electrophile attacks the electron-rich π system of the benzene ring, leading to the substitution of a hydrogen atom. The overall transformation can be represented as:

C₆H₆ + SO₃ → C₆H₅SO₃H

The reaction is typically carried out by treating benzene with concentrated sulfuric acid or, more effectively, with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[1][2]

The Electrophile: Sulfur Trioxide (SO₃)

The key electrophilic species in the sulfonation of benzene is sulfur trioxide (SO₃).[2] In concentrated sulfuric acid, SO₃ is present in equilibrium:

2H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

In fuming sulfuric acid (oleum), the concentration of SO₃ is significantly higher, making it a more potent sulfonating agent.[2] The sulfur atom in SO₃ is highly electrophilic due to the strong electron-withdrawing effect of the three oxygen atoms.

Reaction Mechanism

The sulfonation of benzene proceeds through a well-established multi-step mechanism:

Step 1: Formation of the Sigma Complex (Arenium Ion)

The π electrons of the benzene ring act as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[3] This step is the rate-determining step of the reaction.

Step 2: Deprotonation and Re-aromatization

A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon of the sigma complex.[3] This restores the aromaticity of the ring, yielding the benzenesulfonate anion.

Step 3: Protonation

The benzenesulfonate anion is then protonated by a strong acid present in the reaction medium, such as H₃O⁺, to form the final product, this compound.

The following diagram illustrates the detailed reaction mechanism:

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of Benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid (C₆H₆O₃S) is the simplest aromatic sulfonic acid, comprising a sulfonic acid group attached to a benzene ring.[1][2][3] It is a strong organic acid widely utilized as a catalyst in chemical reactions, an intermediate in the synthesis of pharmaceuticals and dyes, and in the production of detergents.[2][4][5][6] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of key chemical transformations.

Physical Properties of this compound

This compound is typically a colorless to light brown, hygroscopic crystalline solid or a white waxy solid.[1][3][7] It is often encountered in its hydrated form.[8] The presence of both a hydrophobic benzene ring and a hydrophilic sulfonic acid group gives it unique solubility characteristics.[9]

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₆H₆O₃S | [1][7] |

| Molecular Weight | 158.18 g/mol | [7] |

| Appearance | Colorless crystalline solid, deliquescent sheet crystals, or white waxy solid.[1][3][7] | Can appear as a yellow to light brown damp crystalline solid or fused mass.[7] |

| Melting Point | 43-44 °C (sesquihydrate)[8] 51 °C (anhydrous)[1] 45-50 °C[10][11] 65-66 °C (anhydrous, reported)[8] | The melting point can vary significantly depending on the hydration state.[8] |

| Boiling Point | 190 °C[1][8] | |

| Density | 1.32 g/cm³ (at 47 °C)[1][7] | |

| pKa | -2.8[1][2] | A strong acid, almost fully dissociated in water.[1] |

| Vapor Pressure | 3.07 x 10⁻⁸ mmHg (at 25 °C)[7] | |

| Solubility | Soluble in water and ethanol.[1][9] Slightly soluble in benzene.[1][3] Insoluble in nonpolar solvents like diethyl ether and carbon disulfide.[1][3][7] | The sulfonic acid group allows for high water solubility.[9] |

| Flash Point | >113 °C[8][12] |

Chemical Properties and Reactivity

This compound is a strong acid that exhibits reactions typical of aromatic sulfonic acids.[1][3] Its reactivity is centered around the sulfonic acid group and the aromatic ring.

Table 2: Chemical Properties of this compound

| Property | Description |

| Acidity | A strong acid with a pKa of -2.8, it is almost completely dissociated in aqueous solution.[1][2] |

| Desulfonation | The sulfonation reaction is reversible. Heating this compound with aqueous acid, particularly above 200°C, reverses the reaction to produce benzene and sulfuric acid.[1][13] |

| Formation of Derivatives | It can be converted to corresponding sulfonamides, sulfonyl chlorides, and sulfonate esters.[1][3] Reaction with phosphorus pentachloride yields benzenesulfonyl chloride.[1][3] |

| Alkaline Fusion | The alkali metal salt of this compound can be fused with sodium hydroxide at high temperatures (320-350°C) to produce phenol.[1][3] |

| Electrophilic Aromatic Substitution | The sulfonic acid group is a meta-director for further electrophilic aromatic substitution.[1] |

| Decomposition | Acid hydrolysis at 175°C can split it into benzene and sulfuric acid.[3] |

Key Chemical Reactions and Mechanisms

The following diagrams illustrate the pivotal reaction pathways involving this compound.

Caption: Aromatic Sulfonation of Benzene.

Caption: Desulfonation of this compound.

Caption: Conversion to Phenol via Alkaline Fusion.

Experimental Protocols

Determination of Solubility

The following protocol describes a general method for determining the solubility of this compound in a given solvent.[14][15][16][17]

Objective: To determine the solubility of this compound in a specified organic solvent at a constant temperature.

Materials:

-

This compound (anhydrous)

-

Selected organic solvent (e.g., ethanol, benzene, diethyl ether)

-

Analytical balance

-

Test tubes or vials with stoppers

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath

-

Pipettes and burettes

-

Filtration apparatus (e.g., syringe filter)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a test tube containing a known volume of the solvent. The presence of undissolved solid is crucial.

-

Seal the test tube and place it in a constant temperature bath (e.g., 25°C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically several hours).

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the sample to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in g/100 mL or mol/L.

-

Caption: Experimental Workflow for Solubility Determination.

Determination of pKa

The pKa of this compound is exceptionally low (-2.8), indicating it is a very strong acid.[1][2] Standard titration methods in aqueous solutions are not suitable for direct determination due to the leveling effect of water. The determination of such a low pKa value typically requires specialized techniques conducted in non-aqueous solvents or through theoretical calculations. For practical purposes in drug development and formulation, it is sufficient to recognize that this compound will be fully ionized in aqueous systems across the entire physiological pH range.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. This compound | 98-11-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound (Benzene Sulphonic Acid) BP EP USP CAS 98-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. CAS 98-11-3: this compound | CymitQuimica [cymitquimica.com]

- 7. Cas 98-11-3,this compound | lookchem [lookchem.com]

- 8. chemcess.com [chemcess.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. This compound | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. youtube.com [youtube.com]

Benzenesulfonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure, chemical formula, and physicochemical properties of benzenesulfonic acid. It includes detailed experimental protocols for its synthesis and key reactions, alongside a summary of its quantitative data.

Molecular Structure and Formula

This compound is the simplest aromatic sulfonic acid.[1][2][3] Its chemical formula is C₆H₆O₃S .[1][4] The molecule consists of a phenyl group attached to a sulfonic acid functional group. X-ray crystallography data reveals a tetrahedral sulfur atom bonded to the planar phenyl ring.[1]

The key structural features are summarized below:

-

Aromatic Ring: A planar six-carbon benzene ring.

-

Sulfonic Acid Group (-SO₃H): This functional group is responsible for the compound's strong acidic nature.[1][5]

The molecular structure gives rise to its chemical properties and reactivity, making it a versatile reagent in organic synthesis.

Physicochemical and Spectroscopic Data

This compound is a white, deliquescent crystalline solid or waxy solid.[1] It is highly soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether.[1][3] Its aqueous solutions are strongly acidic.[1]

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃S | [1][4] |

| Molecular Weight | 158.18 g/mol | [6] |

| CAS Number | 98-11-3 | [6] |

| Appearance | White deliquescent sheet crystals or waxy solid | [1] |

| Melting Point | 43–44 °C (1.5 hydrate) | [3] |

| 45–46 °C (monohydrate) | [3] | |

| 65–66 °C (anhydrous) | [3] | |

| Boiling Point | 171 °C at 0.13 hPa | [6] |

| Density | 1.32 g/cm³ at 47 °C | [6] |

| pKa | -2.8 | [5] |

| Solubility in Water | 0.1 g/10 mL, clear, colorless |

| Spectral Data Type | Database Availability |

| ¹H NMR | Available, predicted spectra also accessible[7][8] |

| ¹³C NMR | Available[7] |

| IR Spectroscopy | Available[7][9] |

| Mass Spectrometry | Available[7] |

Experimental Protocols

Synthesis of this compound via Aromatic Sulfonation

The most common method for preparing this compound is through the electrophilic aromatic sulfonation of benzene.[1]

Reaction:

C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O[10]

Protocol using Sulfur Trioxide:

This method involves the reaction of benzene with sulfur trioxide.

-

Reactants:

-

Dry benzene (390 g, 5 moles)

-

Liquid, stabilized sulfur trioxide (200 g, 2.5 moles)

-

Acetic anhydride (1 g, to suppress sulfone formation)[11]

-

-

Procedure:

-

The dry benzene and acetic anhydride are placed in a three-necked reaction flask.[11]

-

The flask is heated to 40°C and the pressure is reduced to 400 mm Hg to allow the benzene to reflux vigorously.[11]

-

Sulfur trioxide is gradually aspirated into the reaction flask from a generator.[11] The generator is gently warmed to maintain an internal temperature of 30°C to aid in the evaporation of sulfur trioxide.[11]

-

The reaction is complete when all the sulfur trioxide has been transferred and the refluxing of benzene ceases.[11]

-

Excess benzene is removed by distillation under vacuum, yielding this compound as a light amber colored oil which crystallizes upon standing in a desiccator over concentrated sulfuric acid.[11]

-

-

Yield: Approximately 98% with respect to the amount of sulfur trioxide used.[11]

Synthesis of Benzenesulfonyl Chloride

Benzenesulfonyl chloride is a key derivative of this compound and can be prepared by several methods.

Protocol using Phosphorus Pentachloride:

-

Reactants:

-

Procedure:

-

A mixture of sodium benzenesulfonate and phosphorus pentachloride is placed in a 2-liter round-bottomed flask.[12]

-

The mixture is heated in an oil bath at 170–180°C for fifteen hours, preferably with a reflux condenser attached.[12]

-

The reaction product is then worked up to isolate the benzenesulfonyl chloride.

-

Key Reactions and Logical Workflow

This compound undergoes several characteristic reactions of aromatic sulfonic acids, including the formation of sulfonamides, sulfonyl chlorides, and esters.[1] The sulfonation reaction is reversible at temperatures above 220°C.[1]

Below is a diagram illustrating the logical workflow for the synthesis of this compound and its conversion to phenol, a historically significant industrial process.[1][3]

Caption: Synthesis of this compound and its Conversion to Phenol.

This diagram illustrates the sulfonation of benzene to produce this compound, which can then be converted to phenol through alkaline fusion. This latter step, while historically important, has been largely replaced by the cumene process.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 98-11-3 [chemicalbook.com]

- 3. chemcess.com [chemcess.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. acs.org [acs.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. spectrabase.com [spectrabase.com]

- 8. hmdb.ca [hmdb.ca]

- 9. This compound(98-11-3) IR Spectrum [chemicalbook.com]

- 10. quora.com [quora.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Benzenesulfonic Acid

This guide provides a comprehensive overview of the spectroscopic data for benzenesulfonic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the aromatic ring protons and carbons, respectively.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts can vary depending on the solvent used.

| Proton | Chemical Shift (δ) ppm (Predicted, 800 MHz, D₂O) [1] | Multiplicity | Integration |

| H-2, H-6 | ~7.8 | Multiplet | 2H |

| H-3, H-5 | ~7.5 | Multiplet | 2H |

| H-4 | ~7.6 | Multiplet | 1H |

¹³C NMR Data

The ¹³C NMR spectrum shows distinct signals for the carbon atoms of the benzene ring. The carbon atom attached to the sulfonic acid group is significantly deshielded.

| Carbon | Chemical Shift (δ) ppm (Predicted, 200 MHz, D₂O) [2] |

| C-1 | ~142 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~131 |

| C-4 | ~133 |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve a small amount of the compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.[3] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[3]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument consists of a powerful superconducting magnet, a radiofrequency (RF) transmitter, and a detector.[4][5]

-

Data Acquisition: The sample is irradiated with short pulses of radiofrequency energy, causing the atomic nuclei to resonate.[4][5] The emitted signals are detected and recorded.

-

Data Processing: The raw data, which is in the time domain (Free Induction Decay or FID), is converted into the frequency domain using a mathematical process called Fourier Transform (FT). This results in the final NMR spectrum showing signal intensity versus chemical shift.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]

IR Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the sulfonic acid group and the benzene ring.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (sulfonic acid) | 3400-2400 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| S=O stretch (asymmetric) | ~1250 | Strong |

| S=O stretch (symmetric) | ~1050 | Strong |

| S-O stretch | ~700 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Weak |

| C-H out-of-plane bend | 900-675 | Strong |

Note: Specific peak positions can be found in various databases such as the Sadtler Research Laboratories Prism Collection.[8]

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample is:

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid is ground into a fine paste with Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).[9]

-

Attenuated Total Reflectance (ATR): A small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide).[7]

-

-

Data Acquisition: The prepared sample is placed in the IR spectrometer.[9] A beam of infrared radiation is passed through the sample.

-

Spectrum Generation: The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting plot of transmittance or absorbance versus wavenumber is the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides information about the molecular weight and fragmentation pattern of a compound.

MS Data

The mass spectrum of this compound shows a molecular ion peak and several fragment ions. The exact fragmentation depends on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

| m/z | Relative Intensity | Assignment |

| 158 | Moderate | [M]⁺ (Molecular Ion) |

| 94 | High | [C₆H₆O]⁺ |

| 79 | High | [C₆H₇]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Note: Data is based on typical electron ionization mass spectra. Negative ion mode ESI-MS/MS often shows a prominent ion at m/z 79.9574, corresponding to [SO₃]⁻.[8]

Experimental Protocol for Mass Spectrometry

A general workflow for mass spectrometry analysis is as follows:[11]

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques include:

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion) and subsequent fragmentation.[10][12]

-

Electrospray Ionization (ESI): A solution of the sample is sprayed into the spectrometer, creating charged droplets from which ions are formed. This is a softer ionization technique, often used for LC-MS.[10][13]

-

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

-

Detection: The separated ions are detected, and a signal is generated for each ion, proportional to its abundance.

-

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative intensity of ions as a function of their m/z ratio.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Experimental Design [web.mit.edu]

- 7. amherst.edu [amherst.edu]

- 8. This compound | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. waters.com [waters.com]

An In-depth Technical Guide to the Acidity of Benzenesulfonic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of benzenesulfonic acid in an aqueous solution, focusing on its pKa value and the underlying chemical principles that govern its acidic strength. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of aromatic sulfonic acids.

Executive Summary

This compound (C₆H₅SO₃H) is the simplest aromatic sulfonic acid and is characterized by its strong acidic nature in aqueous solutions.[1][2][3] Its high acidity is a critical factor in its various applications, including its use as a catalyst, in the production of dyes and pharmaceuticals, and as a counterion for cationic drugs.[1][3][4] This guide will delve into the quantitative measures of its acidity, the experimental methods for its determination, and the structural features responsible for its pronounced acidic character.

Acidity and pKa of this compound

The strength of an acid in a solution is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic counterpart, the pKa.[5][6][7] A lower pKa value corresponds to a stronger acid, indicating a greater extent of dissociation in water.[5][6][8] this compound is a strong acid, meaning it almost completely dissociates in water.[3][9]

Quantitative Acidity Data

The reported pKa values for this compound vary across different sources, which is common for strong acids where direct measurement can be challenging. The table below summarizes the reported pKa values.

| pKa Value | Temperature (°C) | Source |

| -2.8 | Not Specified | American Chemical Society[1], Chemcess[4] |

| -6.5 | 25 | OWL[10] |

| 0.7 | 25 | ChemicalBook[2], LookChem[3] |

| 0.699 | 25 | DrugBank[11] |

| -0.60 | Not Specified | Pearson[12] |

Note: The significant variation in reported pKa values highlights the difficulty in experimentally determining the pKa of very strong acids. The negative values are generally considered more representative of its high acidity.

The dissociation of this compound in water is represented by the following equilibrium:

C₆H₅SO₃H + H₂O ⇌ C₆H₅SO₃⁻ + H₃O⁺

Due to its strong acidic nature, this equilibrium lies heavily to the right, favoring the formation of the benzenesulfonate anion and the hydronium ion.[9]

Structural Basis for the Acidity of this compound

The high acidity of this compound can be attributed to the stability of its conjugate base, the benzenesulfonate anion (C₆H₅SO₃⁻). This stability arises from a combination of resonance and inductive effects.

Upon deprotonation, the negative charge on the benzenesulfonate anion is delocalized over the three oxygen atoms of the sulfonate group through resonance.[13][14] This distribution of charge over multiple electronegative atoms significantly stabilizes the anion, making the corresponding acid stronger. This compound is considered more acidic than benzoic acid because the sulfonate anion has three equivalent resonating structures, whereas the carboxylate anion of benzoic acid only has two.[13][14][15]

The benzene ring, being an electron-withdrawing group, also contributes to the stability of the conjugate base through an inductive effect, further enhancing the acidity of this compound.[16][17]

Experimental Determination of pKa

The experimental determination of the pKa of strong acids like this compound presents challenges due to their almost complete dissociation in water. However, several general methods can be employed, often requiring non-aqueous solvents or theoretical calculations to accurately determine the pKa of very strong acids.

Potentiometric Titration

Potentiometric titration is a common method for determining pKa values.[18] This involves titrating the acid with a strong base and monitoring the pH of the solution. The pKa can be determined from the midpoint of the titration curve.[7] For very strong acids, this method is often performed in non-aqueous solvents to differentiate the acid strength.

General Protocol:

-

Preparation: A known concentration of the acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent).

-

Titration: A standardized solution of a strong base is added incrementally.

-

Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[7]

Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the compound. By measuring the absorbance at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

General Protocol:

-

Spectral Analysis: The UV-Vis spectra of the fully protonated and fully deprotonated forms of the acid are recorded to identify the wavelength of maximum absorbance difference.

-

pH-Dependent Measurement: The absorbance of the acid solution is measured at the selected wavelength across a range of pH values.

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) that are sensitive to the protonation state of the molecule.[18]

General Protocol:

-

Sample Preparation: A series of samples of the acid are prepared at different known pH values.

-

NMR Measurement: The NMR spectra of these samples are recorded.

-

Data Analysis: The chemical shift of a nucleus near the acidic proton is plotted against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[18]

Visualizations

Dissociation of this compound in Aqueous Solution

Caption: Dissociation pathway of this compound in water.

General Experimental Workflow for pKa Determination by Titration

Caption: A generalized workflow for determining pKa via potentiometric titration.

Conclusion

This compound is a strong organic acid, a property conferred by the high stability of its conjugate base through resonance and inductive effects. While the exact pKa value is subject to some variability in the literature, it is consistently characterized as a strong acid with a pKa value that is often negative. A thorough understanding of its acidity is paramount for its effective application in research, development, and industrial processes. The experimental protocols outlined in this guide provide a framework for the determination of its acidity, though specialized techniques may be required for precise measurement due to its strength.

References

- 1. acs.org [acs.org]

- 2. This compound CAS#: 98-11-3 [m.chemicalbook.com]

- 3. Cas 98-11-3,this compound | lookchem [lookchem.com]

- 4. chemcess.com [chemcess.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 11. This compound [drugfuture.com]

- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. organic chemistry - Is this compound or cyclohexanesulfonic acid more acidic? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

solubility of benzenesulfonic acid in water and organic solvents

An In-depth Technical Guide to the Solubility of Benzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. This compound (C₆H₆O₃S), the simplest aromatic sulfonic acid, is a critical intermediate and catalyst in numerous industrial applications, including the synthesis of pharmaceuticals, detergents, and dyes.[1][2][3] Its solubility characteristics are fundamental to its utility in these processes, influencing reaction kinetics, purification, and formulation.

Core Properties of this compound

This compound is an organosulfur compound that typically appears as white deliquescent sheet crystals or a white waxy solid.[1][4][5] It is a strong acid with a pKa of approximately -2.8, indicating nearly complete dissociation in aqueous solutions.[1][2][6] This high acidity and its hygroscopic nature are crucial factors governing its solubility. The molecule's structure, featuring a polar sulfonic acid head (-SO₃H) and a nonpolar benzene ring, results in a distinct solubility profile across different solvent classes.

Quantitative Solubility Data

The solubility of this compound is dictated by the principle of "like dissolves like." The polar sulfonic acid group readily interacts with polar solvents like water, while the nonpolar phenyl group allows for some interaction with less polar organic solvents.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Reference |

| Water | Polar Protic | 20 | 93 g/100mL | [7] |

| Water | Polar Protic | 25 | 930 g/L (93 g/100mL) | |

| Ethanol | Polar Protic | Not Specified | Soluble | [4][5][8] |

| Methanol | Polar Protic | Not Specified | Soluble | |

| Acetic Acid | Polar Protic | Not Specified | Soluble | [7] |

| Benzene | Nonpolar Aromatic | Not Specified | Slightly Soluble | [1][4][5][8][9] |

| Diethyl Ether | Nonpolar | Not Specified | Insoluble | [1][4][5][8][9] |

| Carbon Disulfide | Nonpolar | Not Specified | Insoluble | [4][5][9] |

Factors Influencing Solubility

The solubility of this compound is primarily influenced by its molecular structure, which imparts both hydrophilic and lipophilic characteristics. The interplay between the polar sulfonic acid group and the nonpolar benzene ring dictates its behavior in different solvents.

Caption: Logical relationship between this compound's structure and its solubility.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of a solid compound like this compound in a liquid solvent. This protocol is based on the widely accepted "shake-flask" or isothermal dissolution method.[10][11]

1. Materials and Apparatus

-

Solute: this compound (purity > 99%, characterized by NMR, MS).

-

Solvent: High-purity solvent (e.g., HPLC grade).

-

Apparatus:

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C).

-

Analytical balance (±0.0001 g).

-

Glass vials or flasks with airtight seals.

-

Magnetic stirrer and stir bars.

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility).

-

Volumetric flasks and pipettes.

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).

-

2. Experimental Workflow

The process involves achieving a saturated solution at a constant temperature, followed by sampling and analysis to determine the solute concentration.

Caption: Experimental workflow for determining the solubility of this compound.

3. Detailed Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Agitate the mixture continuously. The time required to reach equilibrium can vary significantly (typically 24 to 72 hours). It is essential to establish that equilibrium has been reached by sampling at different time points (e.g., 24h, 48h, 72h) until the measured concentration becomes constant.[10]

-

Phase Separation and Sampling: Once equilibrium is achieved, stop agitation and allow the excess solid to settle for several hours inside the thermostatic bath to maintain temperature.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature.

-

Filtration: Immediately pass the sample through a syringe filter into a pre-weighed, sealed container. This step removes any undissolved microcrystals.

-

Analysis: Determine the mass of the collected filtrate. Analyze the concentration of this compound in the filtrate using a pre-validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100mL, mol/L) based on the measured concentration and the mass or volume of the solvent.

4. Critical Considerations

-

Purity: The purity of both the solute and the solvent is paramount, as impurities can significantly alter solubility.[11]

-

Temperature Control: Solubility is highly temperature-dependent. Accurate and constant temperature control is critical throughout the experiment.[11]

-

Equilibrium Attainment: It is vital to provide sufficient time for the system to reach thermodynamic equilibrium. Confirming this by taking measurements at multiple time points is a necessary validation step.[10]

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the equilibration process.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Guide to this compound Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 3. This compound CAS#: 98-11-3 [m.chemicalbook.com]

- 4. Cas 98-11-3,this compound | lookchem [lookchem.com]

- 5. guidechem.com [guidechem.com]

- 6. acs.org [acs.org]

- 7. This compound | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound | 98-11-3 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Synthesis of Benzenesulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, key reactions, and applications of benzenesulfonic acid and its principal derivatives. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to aid in research and development.

Introduction: The Significance of this compound Derivatives

This compound and its derivatives are a cornerstone of modern organic and medicinal chemistry. The sulfonic acid functional group imparts strong acidity and high water solubility, making these compounds valuable as catalysts, intermediates, and detergents.[1][2] In the pharmaceutical industry, the benzenesulfonate core is integral to the structure of sulfonamide antibiotics ("sulfa drugs") and serves as a common counterion (besylate) to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[3][4] This guide details the synthetic routes from benzene to this compound and its transformation into key derivatives, including sulfonyl chlorides, sulfonamides, and sulfonate esters.

Synthesis of this compound

The primary industrial and laboratory method for synthesizing this compound is through the electrophilic aromatic substitution of benzene.[5]

The Sulfonation of Benzene

The reaction involves heating benzene with a sulfonating agent, typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[6][7] The electrophile in this reaction is SO₃ or its protonated form, +SO₃H.[6] The reaction is reversible; heating this compound in dilute aqueous acid can reverse the process, which is a useful feature for employing the sulfonic acid group as a temporary blocking or directing group in multi-step syntheses.[6][8][9]

The overall reaction is: C₆H₆ + H₂SO₄/SO₃ → C₆H₅SO₃H + H₂O[10]

Reaction Mechanism: Electrophilic Aromatic Sulfonation

The synthesis proceeds via a standard electrophilic aromatic substitution mechanism.

Caption: Mechanism of the electrophilic sulfonation of benzene.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established laboratory procedures for the mono-sulfonation of benzene.

Materials:

-

Dry benzene (C₆H₆)

-

Liquid, stabilized sulfur trioxide (SO₃)

-

Acetic anhydride (optional, to suppress sulfone formation)

Procedure:

-

Charge a three-necked reaction flask equipped with a reflux condenser and a dropping funnel with 390 g (5 moles) of dry benzene. Add a small amount of acetic anhydride (1 g).[11]

-

Heat the flask to 40°C and adjust the pressure to reflux the benzene vigorously (approx. 400 mm Hg).[11]

-

Charge a separate sulfur trioxide generator with 200 g (2.5 moles) of liquid, stabilized SO₃.[11]

-

Connect the generator to the reaction flask, allowing the SO₃ vapor to be drawn into the refluxing benzene.

-

Gently warm the SO₃ generator to maintain an internal temperature of 30°C to aid evaporation.[11]

-

Once the addition is complete, continue the reaction under reflux until analysis indicates the desired level of conversion.

-

The resulting product is a mixture containing this compound, which can be used directly or purified. A typical reaction yields over 95% this compound based on the limiting reagent.[12]

Synthesis of Benzenesulfonyl Chloride

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is a critical intermediate for the synthesis of sulfonamides and sulfonate esters. It is typically prepared from this compound or its salts.

Synthetic Methods

Several reagents can be used to convert this compound or its sodium salt to the sulfonyl chloride:[13]

-

Chlorosulfonic Acid (HSO₃Cl) on Benzene: A direct, one-pot method where excess chlorosulfonic acid acts as both the sulfonating agent and the chlorinating agent.[13][14]

-

Phosphorus Pentachloride (PCl₅) on Sodium Benzenesulfonate: A robust method involving heating the dry salt with PCl₅.[13][15]

-

Phosphorus Oxychloride (POCl₃) on Sodium Benzenesulfonate: A similar method to using PCl₅, often with good yields.[13][15]

General Synthetic Workflow

This diagram illustrates the progression from benzene to key this compound derivatives.

Caption: Synthetic pathways to major this compound derivatives.

Experimental Protocol: Synthesis of Benzenesulfonyl Chloride from Benzene

This protocol is based on the reaction of benzene with chlorosulfonic acid, a common and efficient laboratory method.[13]

Materials:

-

Benzene (780 g, 10 moles)

-

Chlorosulfonic acid (3.5 kg, 30 moles)

-

Crushed ice

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a 5-liter flask equipped with a mechanical stirrer, separatory funnel, and thermometer, place 3.5 kg of chlorosulfonic acid.[13]

-

Cool the flask in an ice-water bath. Slowly add 780 g of benzene from the separatory funnel, ensuring the reaction temperature is maintained between 20-25°C. The addition typically takes 2-3 hours.[13]

-

Vent the evolved hydrogen chloride (HCl) gas to a fume hood or an absorption trap.[13]

-

After the addition is complete, stir the mixture for an additional hour at the same temperature.

-

Carefully pour the reaction mixture onto 6-7 kg of crushed ice. The benzenesulfonyl chloride will initially separate as a crystalline solid that may melt.[13]

-

Add 1 liter of carbon tetrachloride to dissolve the product. Separate the organic layer as quickly as possible to minimize hydrolysis of the sulfonyl chloride.[13]

-

The crude benzenesulfonyl chloride can be purified by distillation under reduced pressure.

| Product | Boiling Point | Pressure | Yield | Reference |

| Benzenesulfonyl Chloride | 145–150 °C | 45 mm Hg | 74–87% | [13][15] |

| Benzenesulfonyl Chloride | 120 °C | 10 mm Hg | 90-95% | [13] |

Synthesis of Benzenesulfonamides

Benzenesulfonamides are a critical class of compounds, most famously represented by the antibacterial sulfa drugs. They are synthesized by the reaction of benzenesulfonyl chloride with ammonia or a primary/secondary amine.

General Reaction

C₆H₅SO₂Cl + 2 R¹R²NH → C₆H₅SO₂NR¹R² + [R¹R²NH₂]⁺Cl⁻

The reaction requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl formed. Alternatively, one equivalent of amine can be used with an auxiliary base like triethylamine or pyridine.[16]

Experimental Protocol: General Procedure for N-Aryl Benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted sulfonamides.[16]

Materials:

-

Substituted aniline (1.0 eq.)

-

Benzenesulfonyl chloride (1.0 eq.)

-

Triethylamine (TEA) (1.2 eq.)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the substituted aniline (1.0 eq.) in THF in a round-bottom flask and cool the solution in an ice bath.

-

Add triethylamine (1.2 eq.) dropwise to the solution while stirring.[16]

-

Slowly add benzenesulfonyl chloride (1.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude sulfonamide by recrystallization or column chromatography.

| Derivative Class | Starting Materials | Typical Yield | Reference |

| Benzenesulfonamides | Benzenesulfonyl chloride, Amine/Ammonia | Generally quantitative | [17] |

| Substituted Benzenesulfonamides | Substituted benzenesulfonyl chloride, Amine | >80% | [16][18] |

Synthesis of Benzenesulfonate Esters

Benzenesulfonate esters are used as alkylating agents in organic synthesis and have applications in drug development.[19] They are typically formed by the reaction of benzenesulfonyl chloride with an alcohol in the presence of a base.

General Reaction

C₆H₅SO₂Cl + R-OH + Base → C₆H₅SO₂OR + [Base-H]⁺Cl⁻

The base (e.g., pyridine, triethylamine) is required to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Benzenesulfonate Esters

Materials:

-

Alcohol (R-OH) (1.0 eq.)

-

Benzenesulfonyl chloride (1.1 eq.)

-

Pyridine (as solvent and base)

-

Dichloromethane (CH₂Cl₂)

-

1M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the alcohol (1.0 eq.) in pyridine in a flask and cool to 0°C.

-

Slowly add benzenesulfonyl chloride (1.1 eq.) to the solution.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with cold 1M HCl solution (to remove pyridine), water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting ester by recrystallization or column chromatography.

Role in Drug Development and Research

This compound derivatives are indispensable in modern drug development. Their applications range from forming the core of active molecules to modifying the physicochemical properties of drugs.[3][4]

Drug Development Application Workflow

This diagram shows how this compound derivatives are utilized in the pharmaceutical pipeline.

Caption: Role of benzenesulfonates in the drug development process.

-

As Active Pharmaceutical Ingredients (APIs): The sulfonamide group (-SO₂NH₂) is a key pharmacophore in a wide range of drugs, including diuretics, anticonvulsants, and most notably, antibacterial agents (sulfa drugs).[3]

-

As Counterions for Salt Formation: Many APIs are basic compounds with poor water solubility. Reacting them with a strong acid like this compound forms a benzenesulfonate (besylate) salt.[4] These salts often exhibit significantly improved solubility and stability, leading to better bioavailability.[3][4] Amlodipine besylate, a widely used antihypertensive drug, is a prime example.[4]

-

As Catalysts: The strong acidic nature of this compound makes it an effective catalyst for reactions like esterification and dehydration during the synthesis of complex drug molecules.[1][3]

Quantitative Data Summary

The following table summarizes key physical and reaction data for this compound and its primary derivatives.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| This compound | C₆H₅SO₃H | 158.18 | 50-53 (Anhydrous) | - | Strong acid, highly soluble in water.[9] |

| Sodium Benzenesulfonate | C₆H₅SO₃Na | 180.16 | >300 | - | Common starting material for derivatives. |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 14.5 | 251-252 | Distilled under vacuum (e.g., 120°C at 10 mmHg).[13] |

| Benzenesulfonamide | C₆H₅SO₂NH₂ | 157.19 | 150-153 | - | Parent compound of sulfa drugs. |

| Methyl Benzenesulfonate | C₆H₅SO₂OCH₃ | 172.20 | -1 | 152 (18 mmHg) | Example of a sulfonate ester. |

Disclaimer: The experimental protocols provided are for informational purposes and should only be performed by trained professionals in a properly equipped laboratory setting. All necessary safety precautions must be taken.

References

- 1. A Guide to this compound Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]

- 2. acs.org [acs.org]

- 3. nbinno.com [nbinno.com]

- 4. hnsincere.com [hnsincere.com]

- 5. Production of Benzenesulfonic Acids and Their Derivatives_Chemicalbook [chemicalbook.com]

- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Aromatic Reactivity [www2.chemistry.msu.edu]

- 11. prepchem.com [prepchem.com]

- 12. CN101723858B - Method for preparing this compound - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. allhdi.com [allhdi.com]

- 15. prepchem.com [prepchem.com]

- 16. benchchem.com [benchchem.com]

- 17. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 18. Synthesis and evaluation of this compound derivatives as human neutrophil elastase (hNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Benzene: The Sulfonation Reaction

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the sulfonation of benzene, a cornerstone reaction in organic synthesis. As a fundamental example of electrophilic aromatic substitution (EAS), this process is pivotal in the industrial production of detergents, dyes, and pharmaceuticals.[1][2] This guide will delve into the reaction mechanism, kinetics, experimental protocols, and industrial applications, presenting quantitative data and process workflows to support advanced research and development.

The Core Mechanism of Benzene Sulfonation

The sulfonation of benzene is characterized by the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This transformation is achieved by reacting benzene with concentrated or fuming sulfuric acid (oleum).[3][4][5] The reaction proceeds via an electrophilic aromatic substitution pathway, which is reversible in nature.[3][4][5][6]

The true electrophile in this reaction is sulfur trioxide (SO₃).[6] In concentrated sulfuric acid, SO₃ is present in equilibrium. Fuming sulfuric acid, a solution of SO₃ in H₂SO₄, is a much richer source of the electrophile and therefore reacts more readily.[6] The electrophilicity of the sulfur atom in SO₃ is significantly enhanced by the three highly electronegative oxygen atoms, which draw electron density away from the sulfur.

The mechanism can be dissected into three key steps:

-

Generation of the Electrophile: In the presence of sulfuric acid, sulfur trioxide is generated.

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the -SO₃ group, restoring the aromaticity of the ring and yielding benzenesulfonic acid.

Reversibility of Sulfonation

A unique feature of benzene sulfonation, when compared to other electrophilic aromatic substitutions like nitration and halogenation, is its reversibility.[1][3][4][6] The forward reaction is favored by the use of concentrated or fuming sulfuric acid. Conversely, the reverse reaction, desulfonation, can be achieved by heating this compound in the presence of dilute aqueous acid.[1][3][4][6] This equilibrium is governed by Le Chatelier's principle; the removal of water drives the reaction towards the products, while an excess of water favors the reactants.

This reversibility is a powerful tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking group. By introducing a sulfonic acid group at a specific position, other substituents can be directed to the remaining available positions. Subsequently, the sulfonic acid group can be removed via desulfonation to yield the desired polysubstituted aromatic compound.

Quantitative Data on Reaction Parameters

The efficiency and outcome of benzene sulfonation are highly dependent on the reaction conditions. The table below summarizes the impact of key parameters on the reaction.

| Parameter | Condition | Effect on Reaction Rate | Effect on Yield | Notes |

| Temperature | Increasing Temperature | Increases | Can decrease at very high temperatures due to side reactions | Higher temperatures favor the formation of the byproduct diphenyl sulfone. The Tyrer process operates between 100-180°C.[1] |

| Sulfuric Acid Concentration | 77.6 to 99.2 wt-% H₂SO₄ | Increases with concentration | Increases with concentration | The reaction rate is first order with respect to benzene.[7] |

| Presence of SO₃ (Oleum) | Addition of SO₃ to H₂SO₄ | Significantly increases | Generally increases | Fuming sulfuric acid is a much richer source of the electrophile SO₃.[6] |

| Reaction Time | Prolonged | Increases conversion up to equilibrium | Reaches a plateau at equilibrium | With fuming sulfuric acid at 40°C, the reaction takes 20-30 minutes. With concentrated sulfuric acid, it can take several hours. |